Lipophilicity (XLogP3) Comparison: 7-CF3 vs. 7-Cl and Unsubstituted Analogs
The 7-trifluoromethyl group confers significantly higher lipophilicity compared to the 7-chloro or unsubstituted 4-piperazinylquinoline core. A higher XLogP3 value indicates improved membrane permeability, a critical parameter for intracellular target engagement [1]. The target compound's XLogP3 is 1.9, while the 7-chloro analog is estimated to be lower .
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 1.9 [1] |
| Comparator Or Baseline | 4-Piperazin-1-yl-quinoline (CAS 118306-89-1): XLogP3 = 0.4 [2] |
| Quantified Difference | ΔXLogP3 = +1.5 (target is >4.75 times more lipophilic based on partition coefficient scale) |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem) |
Why This Matters
This quantifiable difference in lipophilicity makes the 7-CF3 derivative more suitable for drug discovery programs targeting intracellular pathogens or proteins where high membrane permeability is a prerequisite.
- [1] PubChem. (2024). Compound Summary for CID 11460205: 4-Piperazin-1-yl-7-(trifluoromethyl)quinoline. National Center for Biotechnology Information. View Source
- [2] PubChem. (2025). Compound Summary for CID 1534386: 4-Piperazin-1-yl-quinoline. National Center for Biotechnology Information. View Source
